Pentamidine Amidoxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

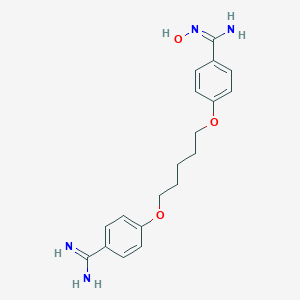

Pentamidine Amidoxime is a derivative of Pentamidine, a compound known for its antiparasitic properties. Amidoximes are compounds that possess both an amino and a hydroxyimino group on the same carbon atom. This compound has garnered interest due to its potential as a prodrug, which can be converted into active amidine forms in the body, enhancing its bioavailability and reducing toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentamidine Amidoxime can be synthesized through the reaction of Pentamidine with hydroxylamine. The reaction typically involves the following steps:

Formation of Amidoxime: Pentamidine is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol or methanol at room temperature.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

Pentamidine Amidoxime undergoes oxidation to release nitric oxide (NO) and form nitriles as primary products. Key findings include:

Reagents and Conditions

-

Mechanism : Oxidation proceeds via a two-electron transfer, generating nitrile oxides as intermediates. These intermediates either release NO or dimerize (e.g., forming azobenzene derivatives) depending on substituents and reaction conditions .

-

Structural Dependence : Pyridine-containing amidoximes release up to 40% NO, while phenyl derivatives yield ~10% .

Reduction Reactions

Reduction regenerates the bioactive amidine form, critical for its antiparasitic activity:

Pathways and Outcomes

-

Prodrug Activation : The amidoxime group’s pKa (~5) enables intestinal absorption as a non-ionized species, followed by enzymatic reduction to the amidine (pKa ~11) .

-

Metabolites : Rat liver microsomes produce C- and N-hydroxylated intermediates prior to amidine formation .

Substitution and Functionalization

The amidoxime group participates in nucleophilic substitution and condensation reactions:

Key Reactions

-

Oxadiazole Formation : Reacting with carbonyl groups yields 1,2,4-oxadiazoles, enhancing metabolic stability while retaining prodrug functionality .

Stability and Degradation

-

Hydrolytic Degradation : Under acidic conditions (pH <3), hydrolysis yields pentamidine isethionate and hydroxylamine .

-

Photodegradation : Exposure to UV light induces cleavage of the amidoxime bond, forming nitroso intermediates .

Comparative Reactivity

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antiparasitic Activity

Pentamidine Amidoxime has been studied for its efficacy against various parasitic infections. Research indicates that it exhibits significant activity against Trypanosoma species and Leishmania donovani. In animal models, derivatives of pentamidine, including Amidoxime forms, have demonstrated trypanocidal effects comparable to standard treatments like diminazene .

1.2 Mechanism of Action

The compound is believed to disrupt nuclear metabolism in pathogens, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This mechanism leads to the death of the organism by interfering with critical biochemical pathways .

Biochemical Properties

2.1 Interaction with Cytochrome P450 Enzymes

this compound has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. Studies have demonstrated that both pentamidine and its amidoxime derivative can inhibit various CYP450 isoenzymes in vitro, indicating potential drug-drug interactions that must be considered during therapeutic applications .

2.2 Prodrug Characteristics

As an amidoxime, this compound serves as a prodrug that enhances the bioavailability of its active amidine form upon metabolic conversion. This characteristic is significant for improving the pharmacokinetic profile of pentamidine, which traditionally has poor oral bioavailability .

Synthesis and Production

3.1 Synthetic Routes

this compound can be synthesized through the reaction of pentamidine with hydroxylamine in the presence of a base like sodium carbonate. The reaction typically occurs in solvents such as ethanol or methanol at room temperature. The resulting product can be purified using recrystallization or chromatography.

| Step | Description |

|---|---|

| Formation | Reaction with hydroxylamine |

| Base Used | Sodium carbonate |

| Solvent | Ethanol or methanol |

| Purification | Recrystallization or chromatography |

Efficacy Against Trypanosomiasis

In a study involving mice and golden hamsters, this compound derivatives were tested against multiple Trypanosoma species. The results indicated that these derivatives exhibited pronounced activity against Trypanosoma rhodesiense, although they were less effective against other species compared to standard treatments .

Leishmanicidal Properties

Another study highlighted the effectiveness of this compound derivatives against Leishmania donovani. While they showed activity, the leishmanicidal effects were slightly less pronounced than those of the parent compound pentamidine .

Future Research Directions

Research continues to explore the optimization of this compound for enhanced selectivity and reduced toxicity in treating parasitic infections. The ongoing studies aim to refine the chemical structure to improve biological activity while minimizing side effects associated with traditional treatments .

Mecanismo De Acción

The mechanism of action of Pentamidine Amidoxime involves its conversion to active amidine forms in the body. These active forms interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This disruption leads to the death of parasitic organisms. The exact molecular targets and pathways involved include inhibition of oxidative phosphorylation and interference with nucleotide incorporation into nucleic acids .

Comparación Con Compuestos Similares

Pentamidine: The parent compound, known for its antiparasitic properties.

Diminazene: Another diamidine compound used to treat parasitic infections.

Benzamidine: A simpler amidine compound with similar biological activities.

Uniqueness of Pentamidine Amidoxime: this compound stands out due to its prodrug nature, which enhances its bioavailability and reduces toxicity compared to its parent compound, Pentamidine. This makes it a promising candidate for further drug development and therapeutic applications .

Propiedades

Número CAS |

130349-07-4 |

|---|---|

Fórmula molecular |

C19H24N4O3 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide |

InChI |

InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23) |

Clave InChI |

UREYBSXWRHBDHQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

SMILES isomérico |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N |

SMILES canónico |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

Sinónimos |

4-[[5-[4-(Aminoiminomethyl)phenoxy]pentyl]oxy]-N-hydroxybenzenecarboximidamide; 1-(4’-Hydroxyamidinophenoxy)-5-(4’-amidinophenoxy)pentane; N-Hydroxy Pentamidine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.